molecular formula C22H31N3O4Si B13411107 4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide

4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide

Cat. No.: B13411107
M. Wt: 429.6 g/mol
InChI Key: ALPGWCCUIKZOCC-UHFFFAOYSA-N
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Description

4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide is a complex organic compound that features a benzamide core structure This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of Aminoethyl Intermediate: The protected hydroxyl compound is then reacted with ethylene diamine to form the aminoethyl intermediate.

    Coupling with Benzamide: The aminoethyl intermediate is coupled with 2-nitrobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The benzamide core can undergo various substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialized chemicals and materials, particularly where selective protection of functional groups is required.

Mechanism of Action

The mechanism of action of this compound largely depends on its specific application. In general, the tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-chlorophenyl)benzamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-methylphenyl)benzamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group in 4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide makes it particularly reactive and suitable for specific applications where the nitro group can be further modified. This sets it apart from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C22H31N3O4Si

Molecular Weight

429.6 g/mol

IUPAC Name

4-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C22H31N3O4Si/c1-22(2,3)30(4,5)29-15-14-23-16-17-10-12-18(13-11-17)21(26)24-19-8-6-7-9-20(19)25(27)28/h6-13,23H,14-16H2,1-5H3,(H,24,26)

InChI Key

ALPGWCCUIKZOCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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